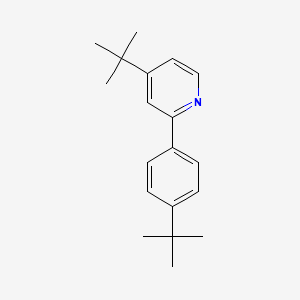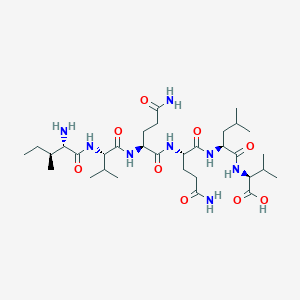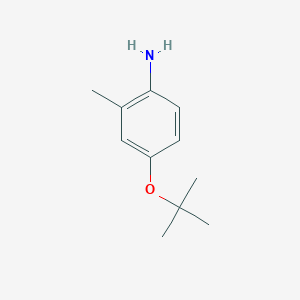
Formaldehyde tris(triphenylphosphine) iridium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde tris(triphenylphosphine) iridium is a complex organometallic compound that features iridium as the central metal atom coordinated with three triphenylphosphine ligands and a formaldehyde molecule. This compound is known for its unique chemical properties and has garnered significant interest in various fields of scientific research, including catalysis, organic synthesis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde tris(triphenylphosphine) iridium typically involves the reaction of iridium chloride with triphenylphosphine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or toluene. The general reaction scheme can be represented as follows:
IrCl3+3PPh3+HCHO→Ir(PPh3)3(HCHO)+3HCl
Industrial Production Methods: While the industrial production of this compound is not as common as its laboratory synthesis, similar methods involving large-scale reactions under controlled conditions are employed. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions: Formaldehyde tris(triphenylphosphine) iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(III) complexes.
Reduction: It can be reduced to iridium(I) complexes.
Substitution: The triphenylphosphine ligands can be substituted with other ligands, leading to the formation of different iridium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmospheres.
Major Products: The major products formed from these reactions include various iridium complexes with different oxidation states and ligand environments, which can be tailored for specific applications.
科学研究应用
Formaldehyde tris(triphenylphosphine) iridium has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
作用机制
The mechanism by which formaldehyde tris(triphenylphosphine) iridium exerts its effects involves the coordination of the iridium center with various substrates. The triphenylphosphine ligands stabilize the iridium center, allowing it to participate in various catalytic cycles. The formaldehyde molecule can undergo transformations, such as the 2-aza-Cope rearrangement, which modulates the electronic properties of the complex and enhances its reactivity .
相似化合物的比较
Carbonylhydridotris(triphenylphosphine) iridium: This compound features a carbonyl ligand instead of formaldehyde and is used in similar catalytic applications.
Tris(triphenylphosphine) iridium chloride: This compound lacks the formaldehyde ligand and is commonly used as a precursor in the synthesis of various iridium complexes.
Uniqueness: Formaldehyde tris(triphenylphosphine) iridium is unique due to the presence of the formaldehyde ligand, which imparts distinct electronic and steric properties to the complex. This uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for.
属性
分子式 |
C55H47IrOP3 |
|---|---|
分子量 |
1009.1 g/mol |
IUPAC 名称 |
formaldehyde;iridium;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.CH2O.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;1H2; |
InChI 键 |
CXCBERCMBFSTMP-UHFFFAOYSA-N |
规范 SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)

![3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride](/img/structure/B12518301.png)
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)

![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
![3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B12518329.png)

![Ethyl [(4-iodophenyl)sulfamoyl]acetate](/img/structure/B12518346.png)
![(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)


![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
